N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a thiadiazole ring, a naphthalene moiety, and a pyridazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.
Synthesis of the Pyridazinone Moiety: This involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Coupling Reaction: The final step involves coupling the thiadiazole and pyridazinone intermediates with a naphthalene derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridazinone moiety using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the naphthalene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring might yield sulfoxides or sulfones, while reduction of the pyridazinone could lead to the corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although detailed studies are required to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to a cascade of biochemical events. The thiadiazole ring might interact with metal ions, while the naphthalene and pyridazinone moieties could engage in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Uniqueness
Compared to similar compounds, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide stands out due to the specific positioning of the naphthalene moiety, which may confer unique electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.
Properties
Molecular Formula |
C19H15N5O2S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C19H15N5O2S/c1-12-21-22-19(27-12)20-17(25)11-24-18(26)10-9-16(23-24)15-8-4-6-13-5-2-3-7-14(13)15/h2-10H,11H2,1H3,(H,20,22,25) |
InChI Key |
PRAATPIRLIUDIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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